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Executive Summary
IMMH-010 maleate is an orally bioavailable small molecule prodrug currently under clinical

investigation for the treatment of advanced solid tumors. It is designed to overcome the

limitations of monoclonal antibody-based immunotherapies by offering improved tissue

penetration and a more convenient route of administration. This technical guide provides an in-

depth overview of the mechanism of action of IMMH-010, detailing its conversion to the active

metabolite YPD-29B, its potent inhibition of the PD-1/PD-L1 immune checkpoint pathway, and

its preclinical anti-tumor efficacy. This document includes a compilation of key quantitative data,

detailed experimental methodologies, and visual representations of the signaling pathways and

experimental workflows to support further research and development in this area.

Core Mechanism of Action: From Prodrug to PD-L1
Inhibition
IMMH-010 is an ester prodrug of YPD-29B, a highly potent and specific inhibitor of

Programmed Death-Ligand 1 (PD-L1). Following oral administration, IMMH-010 is rapidly and

extensively converted to its active form, YPD-29B, primarily through the action of

carboxylesterase 1 (CES1) in the liver.[1] YPD-29B then exerts its anti-tumor effect by

disrupting the interaction between PD-L1 on tumor cells and the PD-1 receptor on activated T

cells.
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Signaling Pathway
The binding of PD-L1 to PD-1 transmits an inhibitory signal to the T cell, leading to T-cell

exhaustion and immune evasion by the tumor. YPD-29B directly targets and binds to PD-L1,

inducing its dimerization and subsequent internalization.[2] This prevents the PD-L1/PD-1

interaction, thereby blocking the inhibitory signal and restoring T-cell-mediated anti-tumor

immunity.
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Fig. 1: Mechanism of action of IMMH-010.

Quantitative Data
In Vitro Potency
The active metabolite, YPD-29B, demonstrates exceptionally high potency in blocking the PD-

1/PD-L1 interaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9214057/
https://www.benchchem.com/product/b15610061?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Assay IC50 Reference

YPD-29B
HTRF Protein-Protein

Interaction
< 10⁻¹³ M [3]

In Vivo Anti-Tumor Efficacy
IMMH-010 maleate has shown significant dose-dependent tumor growth inhibition (TGI) in

syngeneic mouse models.

Model Compound
Dose (mg/kg,
PO, QD)

TGI (%) Reference

B16F10

Melanoma

IMMH-010

maleate
2.5 45 [4]

B16F10

Melanoma

IMMH-010

maleate
5 58 [4]

B16F10

Melanoma

IMMH-010

maleate
10 65 [4]

MC38 Colon

Carcinoma

IMMH-010

maleate
2.5 35 [4]

MC38 Colon

Carcinoma

IMMH-010

maleate
5 52 [4]

MC38 Colon

Carcinoma

IMMH-010

maleate
10 61 [4]

Pharmacokinetics
Pharmacokinetic studies have been conducted in rats and monkeys, demonstrating rapid

conversion of IMMH-010 to YPD-29B and favorable exposure of the active metabolite.

Table 2.3.1: Pharmacokinetic Parameters in Rats (Single Oral Dose)[3][5]
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Compound
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h) t1/2 (h)
AUC
(ng·h/mL)

IMMH-010 10 35.4 ± 12.1 0.5 1.23 ± 0.34 68.9 ± 18.5

YPD-29B 10 234 ± 56 1.0 1.57 ± 0.45 543 ± 121

IMMH-010 30 112 ± 45 0.75 1.45 ± 0.51 215 ± 78

YPD-29B 30 789 ± 213 1.0 2.11 ± 0.67 1876 ± 543

IMMH-010 100 356 ± 123 1.0 1.87 ± 0.62 789 ± 234

YPD-29B 100 2543 ± 876 1.5 3.65 ± 1.23 6543 ± 1876

Table 2.3.2: Pharmacokinetic Parameters in Cynomolgus Monkeys (Single 5 mg/kg Oral Dose)

[4]

Compound Cmax (ng/mL) Tmax (h) t1/2 (h) AUC (ng·h/mL)

IMMH-010 9.46 ~1.5 5.16 47.9

YPD-29B 35.5 ~1.5 9.00 186

Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF)
Assay
This assay was utilized to determine the in vitro potency of YPD-29B in inhibiting the interaction

between PD-1 and PD-L1.
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Fig. 2: HTRF assay workflow.

Protocol:

Reagent Preparation: Serial dilutions of YPD-29B were prepared. Recombinant human His-

tagged PD-L1 and Fc-tagged PD-1 proteins were used. HTRF detection reagents consisted

of an anti-His antibody conjugated to a d2 acceptor and an anti-Fc antibody conjugated to a

Eu3+ cryptate donor.
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Incubation: All components were incubated together in a microplate to allow for the binding

of PD-1 to PD-L1 and the binding of the detection antibodies to their respective tags.

Signal Detection: The plate was read on an HTRF-compatible microplate reader. The Eu3+

cryptate donor was excited at 320 nm. In the absence of an inhibitor, the close proximity of

the donor and acceptor due to the PD-1/PD-L1 interaction results in fluorescence resonance

energy transfer (FRET), leading to a specific emission at 665 nm.

Data Analysis: The HTRF ratio (665 nm emission / 620 nm emission) was calculated. The

IC50 value was determined by plotting the HTRF ratio against the concentration of YPD-29B.

[3]

In Vivo Xenograft Studies
Syngeneic mouse models were used to evaluate the anti-tumor efficacy of IMMH-010 maleate.
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Fig. 3: In vivo xenograft study workflow.

Protocol:
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Cell Culture and Inoculation: B16F10 melanoma or MC38 colon carcinoma cells were

cultured and then subcutaneously injected into the flanks of C57BL/6 mice.[1]

Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, after

which the mice were randomized into different treatment groups.[1]

Drug Administration: IMMH-010 maleate was suspended in a vehicle (e.g., 0.5%

carboxymethyl cellulose) and administered orally once daily at various doses for a specified

duration (e.g., 19 consecutive days).[1][4]

Monitoring: Tumor dimensions and mouse body weights were measured regularly throughout

the study.[1]

Endpoint Analysis: At the conclusion of the study, mice were euthanized, and tumors were

excised and weighed.[1][4]

TGI Calculation: Tumor Growth Inhibition (TGI) was calculated using the formula: TGI (%) =

[1 - (Mean tumor weight of treated group / Mean tumor weight of vehicle group)] x 100.[1]

Pharmacokinetic Analysis
The pharmacokinetic properties of IMMH-010 and its active metabolite YPD-29B were

assessed in rats and monkeys.

Protocol:

Animal Dosing: IMMH-010 maleate was formulated in a suitable vehicle (e.g., 0.5% sodium

carboxymethyl cellulose) and administered via oral gavage to Sprague-Dawley rats or

cynomolgus monkeys at various doses.[3][4]

Sample Collection: Blood samples were collected at predetermined time points post-dosing

into tubes containing an esterase inhibitor (e.g., NaF) to prevent ex vivo conversion of

IMMH-010. Plasma was separated by centrifugation.[3][4]

Bioanalysis: The concentrations of IMMH-010 and YPD-29B in plasma samples were

quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method.[3]
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Pharmacokinetic Parameter Calculation: Non-compartmental analysis was used to

determine key pharmacokinetic parameters, including Cmax, Tmax, t1/2, and AUC, using

software such as WinNonlin.[3]

Clinical Development
IMMH-010 is currently being evaluated in a Phase 1 clinical trial (NCT04343859) in patients

with advanced malignant solid tumors to assess its safety, tolerability, pharmacokinetics, and

preliminary anti-tumor activity.[3][6]

Conclusion
IMMH-010 maleate is a promising oral PD-L1 inhibitor that effectively converts to its highly

potent active metabolite, YPD-29B. Preclinical data demonstrate that YPD-29B potently blocks

the PD-1/PD-L1 interaction, leading to T-cell activation and significant anti-tumor efficacy in

vivo. The favorable pharmacokinetic profile and oral bioavailability of IMMH-010 position it as a

potentially valuable alternative or complementary therapy to existing antibody-based immune

checkpoint inhibitors. Further clinical investigation is warranted to fully elucidate its therapeutic

potential in cancer patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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